Cas no 1545043-38-6 (4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid)

4-メトキシ-2-{(プロプ-2-エン-1-イルオキシ)カルボニルアミノ}安息香酸は、メトキシ基とアリルオキシカルボニルアミノ基を有する安息香酸誘導体です。この化合物は、官能基の反応性を活かした有機合成中間体として有用であり、特にポリマーや医薬品の合成において重要な役割を果たします。メトキシ基の電子供与性とアリルオキシカルボニルアミノ基の保護基としての特性を併せ持ち、選択的な反応が可能です。また、結晶性が良好で取り扱いやすく、安定性にも優れています。

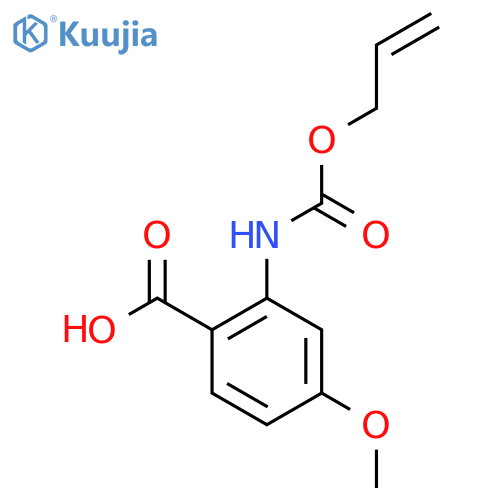

1545043-38-6 structure

商品名:4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid

- EN300-15630825

- 1545043-38-6

- 4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid

- AKOS017419988

-

- インチ: 1S/C12H13NO5/c1-3-6-18-12(16)13-10-7-8(17-2)4-5-9(10)11(14)15/h3-5,7H,1,6H2,2H3,(H,13,16)(H,14,15)

- InChIKey: HHQMCGYQTPIDNB-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(C(=O)O)=C(C=1)NC(=O)OCC=C

計算された属性

- せいみつぶんしりょう: 251.07937252g/mol

- どういたいしつりょう: 251.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 84.9Ų

4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-15630825-5.0g |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 5g |

$1945.0 | 2023-05-24 | ||

| Enamine | EN300-15630825-0.25g |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 0.25g |

$617.0 | 2023-05-24 | ||

| Enamine | EN300-15630825-0.05g |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 0.05g |

$563.0 | 2023-05-24 | ||

| Enamine | EN300-15630825-2.5g |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 2.5g |

$1315.0 | 2023-05-24 | ||

| Enamine | EN300-15630825-0.5g |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 0.5g |

$645.0 | 2023-05-24 | ||

| Enamine | EN300-15630825-100mg |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 100mg |

$476.0 | 2023-09-24 | ||

| Enamine | EN300-15630825-250mg |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 250mg |

$498.0 | 2023-09-24 | ||

| Enamine | EN300-15630825-50mg |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 50mg |

$455.0 | 2023-09-24 | ||

| Enamine | EN300-15630825-1000mg |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 1000mg |

$541.0 | 2023-09-24 | ||

| Enamine | EN300-15630825-0.1g |

4-methoxy-2-{[(prop-2-en-1-yloxy)carbonyl]amino}benzoic acid |

1545043-38-6 | 0.1g |

$591.0 | 2023-05-24 |

4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid 関連文献

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

1545043-38-6 (4-methoxy-2-{(prop-2-en-1-yloxy)carbonylamino}benzoic acid) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 13769-43-2(potassium metavanadate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量